Lipophilicity Advantage: XLogP3-AA Comparison Against Shorter-Chain Amino Alcohols
The target compound exhibits a computed XLogP3-AA of 3.3 [1], substantially higher than the 0.5–1.5 range estimated for 2-(ethylamino)butan-1-ol and 2-(propylamino)butan-1-ol . This 6- to 7-fold increase in predicted logP translates to greater membrane permeability and altered solubility behavior, which may be advantageous in applications requiring hydrophobic partitioning.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(Ethylamino)butan-1-ol (estimated logP ~0.5); 2-(Propylamino)butan-1-ol (estimated logP ~1.5) |
| Quantified Difference | ΔlogP = +2.8 vs ethyl analog; ΔlogP = +1.8 vs propyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); comparator values estimated from fragment-based prediction |
Why This Matters
Higher logP directly influences compound partitioning in biphasic reaction systems, membrane permeability in cell-based assays, and chromatographic retention, making the target compound functionally distinct from less lipophilic analogs.
- [1] PubChem Compound Summary for CID 43207192, Computed Properties: XLogP3-AA = 3.3. View Source
